molecular formula C9H6N4S B13897484 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine

2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine

Cat. No.: B13897484
M. Wt: 202.24 g/mol
InChI Key: HEMPVAHMZGKQSE-UHFFFAOYSA-N
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Description

4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that combines an imidazo[4,5-b]pyridine moiety with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bioisosteres .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, such as carboxylic acids, amides, and amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .

Mechanism of Action

The mechanism of action of 4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is unique due to its combined imidazo[4,5-b]pyridine and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a bioisostere and its versatility in various chemical reactions .

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C9H6N4S/c1-2-6-8(10-3-1)13-9(12-6)7-4-14-5-11-7/h1-5H,(H,10,12,13)

InChI Key

HEMPVAHMZGKQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CSC=N3

Origin of Product

United States

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